Budesonide Impurity 1 is derived from the synthesis of budesonide itself. The impurity can be generated through specific chemical reactions involving budesonide as a starting material, particularly when exposed to certain reagents or conditions during its synthesis or degradation processes.
Budesonide Impurity 1 falls under the category of pharmaceutical impurities, specifically those that arise during the synthesis or degradation of active pharmaceutical ingredients. It is classified as a United States Pharmacopeia impurity, which indicates its relevance in regulatory standards for drug quality.
The synthesis of Budesonide Impurity 1 involves a two-step process:
The process is characterized by:
Budesonide Impurity 1 has a molecular structure that can be represented by its chemical formula and structural formula. The structure consists of several functional groups typical of corticosteroids, including hydroxyl groups and a ketone.
Budesonide Impurity 1 can participate in various chemical reactions, primarily involving oxidation-reduction processes. The key reaction leading to its formation involves:
The oxidation can be facilitated by various oxidizing agents such as hydrogen peroxide or other suitable oxidants under controlled conditions to ensure high purity and yield .
Relevant analyses often involve high-performance liquid chromatography (HPLC) to assess purity levels and identify any degradation products .
Budesonide Impurity 1 serves several important roles in scientific research and pharmaceutical applications:
Budesonide Impurity 1, formally recognized as a critical process-related degradation product, is designated by the International Union of Pure and Applied Chemistry (IUPAC) as:2-((6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-Hydroxy-6a,8a-dimethyl-4-oxo-10-propyl-1,2,4,6a,6b,7,8,8a,11a,12,12a,12b-dodecahydro-8bH-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-8b-yl)-2-oxoacetic acid [1].Pharmacopeial standards (European Pharmacopoeia) synonymize it as 16α-Butyloxy Prednisolone or 11β,17,21-Trihydroxy-3,20-dioxopregna-1,4-dien-16α-yl butanoate [3] [5] [10]. Its chemical identity is unambiguously linked to hydrolytic cleavage of budesonide’s acetal group, resulting in a free C21-hydroxyl and C16-butyrate ester.
The molecular formula of Budesonide Impurity 1 is C₂₅H₃₄O₇, distinguishing it structurally from the parent drug budesonide (C₂₅H₃₄O₆). This difference arises from the replacement of the acetal bridge with a butyrate ester and a carboxylic acid moiety. The molecular weight is 446.53 g/mol, calculated as follows:
Table 1: Molecular Comparison of Budesonide and Impurity 1
Property | Budesonide | Impurity 1 |
---|---|---|
Molecular Formula | C₂₅H₃₄O₆ | C₂₅H₃₄O₇ |
Molecular Weight (g/mol) | 430.53 | 446.53 |
Key Functional Groups | Acetal (C16,C17), Ketone | Butyrate ester, Carboxylic acid |
Budesonide Impurity 1 retains the 11β-hydroxy and 16α-butyrate configurations of the parent compound but lacks the chiral C22 acetal center. This eliminates the 22R/22S epimerism characteristic of budesonide. Instead, its stereochemical identity hinges on the cis fusion of rings A/B (1,4-diene-3-one) and the 16α-oriented butyrate ester. Nuclear Overhauser Effect Spectroscopy (ROESY) confirms the 16α-stereochemistry through cross-peaks between C16-H and C18-methyl protons, proving the β-orientation of the butyrate chain [4] [10]. Unlike budesonide—a racemic mixture of 22R/S epimers—Impurity 1 exists as a single diastereomer due to the absence of the acetal group.
Nuclear Magnetic Resonance (NMR):
Table 2: Key NMR Assignments for Budesonide Impurity 1
Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity |
---|---|---|---|
C1-H | 6.30 | 126.7 | d |
C2-H | 6.20 | 154.2 | d |
C4-H | 5.73 | 122.4 | s |
C16-H | 4.52 | 80.9 | t |
C21-CH₂ | 4.13, 4.45 | 64.5 | ABq |
Butyrate C=O | - | 170.1 | - |
Mass Spectrometry (MS):
Infrared (IR) Spectroscopy:Strong absorptions at 1735 cm⁻¹ (C=O ester), 1705 cm⁻¹ (C=O carboxylic acid), 1660 cm⁻¹ (C=C), and 1625 cm⁻¹ (conjugated dienone), distinguishing it from budesonide’s acetal C-O absorptions (1080–1120 cm⁻¹) [7].
The core structural divergence arises from hydrolytic cleavage of budesonide’s acetal group (C16/C17), replacing it with a C16-butyrate and C17-carboxylic acid. This modification alters physicochemical properties:
Table 3: Functional Group Transformations from Budesonide to Impurity 1
Structural Feature | Budesonide | Impurity 1 | Consequence |
---|---|---|---|
C16/C17 Group | Acetal | Butyrate ester (C16), Carboxylic acid (C17) | Higher polarity, Altered receptor binding |
C22 Configuration | 22R/22S epimers | Absent | Single diastereomer |
Stability | Acid-labile acetal | Stable to acid but alkali-sensitive ester | Formation pathway specificity |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3